molecular formula C15H14INO2 B5489127 4-iodo-N-(4-methoxybenzyl)benzamide

4-iodo-N-(4-methoxybenzyl)benzamide

Cat. No.: B5489127
M. Wt: 367.18 g/mol
InChI Key: FLKQFLJCBGPSSJ-UHFFFAOYSA-N
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Description

4-Iodo-N-(4-methoxybenzyl)benzamide is a benzamide derivative characterized by a 4-iodine substitution on the benzoyl ring and a 4-methoxybenzyl group attached to the amide nitrogen. The iodine atom at the para position enhances its utility in radioiodination for imaging applications, while the 4-methoxybenzyl group may influence solubility and receptor binding .

Properties

IUPAC Name

4-iodo-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c1-19-14-8-2-11(3-9-14)10-17-15(18)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKQFLJCBGPSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 4-iodo-N-(4-methoxybenzyl)benzamide with structurally related benzamides, highlighting key differences in substituents, molecular weights, and physical properties:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key References
This compound I (C6H4), 4-MeO-C6H4-CH2 (amide N) C15H14INO2 353.16 Not reported
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Br (C6H4), 4-MeO-2-NO2-C6H3 (amide N) C14H11BrN2O4 351.16 Not reported
2-Amino-5-chloro-N-(4-methoxybenzyl)benzamide (7d) Cl, NH2 (C6H3), 4-MeO-C6H4-CH2 (amide N) C15H16ClN2O2 291.75 142–144
4-Iodo-N-(2-phenylethyl)benzamide I (C6H4), CH2CH2Ph (amide N) C15H14INO 351.18 Not reported
4-Iodo-N-(4-methylphenyl)benzamide I (C6H4), 4-Me-C6H4 (amide N) C14H12INO 337.16 Not reported

Key Observations :

  • Electronic Effects : The 4-methoxybenzyl group in the target compound increases electron density at the amide nitrogen compared to the electron-withdrawing nitro group in 4MNB . This may enhance stability in acidic conditions.
  • Solubility: The 4-methoxybenzyl group likely improves aqueous solubility relative to non-polar substituents like phenethyl () or methylphenyl () groups .

Crystallographic and Computational Insights

  • Crystal Packing : Mercury software () reveals that para-substituted benzamides (e.g., 4MNB) often exhibit π-π stacking between aromatic rings, which may stabilize crystalline forms .
  • Intermolecular Interactions : The 4-methoxy group participates in hydrogen bonding with adjacent molecules, as seen in N-(4-methoxybenzyl) derivatives () .

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